3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one, also known as fluoroamphetamine, is a chemical compound that belongs to the class of amphetamines. It is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects.
Scientific Research Applications
Fluorescent Sensors and Optical Properties
One study outlines the development of a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. This compound, exhibiting reversible fluorescence upon protonation and deprotonation, serves as a potent fluorescent pH sensor and chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013). Another investigation presents a bipolar phenanthroimidazole derivative showing high efficiency and low efficiency roll-off in green and orange-red phosphorescent OLEDs, hinting at the potential of similar compounds in optoelectronic applications (Liu et al., 2016).
Molecular Structure and Spectroscopic Analysis
Research focusing on the molecular structure, FT-IR, and computational analysis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provides insights into the electronic transitions, stability, and hyperpolarizability of such compounds, laying groundwork for their application in nonlinear optics (Najiya et al., 2014). Similarly, a study on optical absorption and quantum-chemical simulations of novel fluoro derivatives of pyrazoloquinoline contributes to understanding their optical properties and potential use in fluorescence applications (Brik et al., 2010).
Chemical Synthesis and Reactions
Investigations into carbon-fluorine bond formation via a five-coordinate fluoro complex of Ruthenium(II) highlight the synthetic potential of fluoroarenes and their derivatives in organic synthesis, providing a pathway for the development of new chemical reactions and materials (Barthazy et al., 1999). Moreover, a study on the synthesis and characterization of 3,4-diphenylmaleimide copolymers that exhibit orange to red photoluminescence and electroluminescence expands the utility of similar fluorophenyl compounds in the creation of photoluminescent materials with potential applications in optoelectronics and sensor technologies (Chan et al., 2006).
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1,2-diphenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)21(23)18-9-5-2-6-10-18/h1-15H/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKWBGOHFTJEG-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.